molecular formula C16H10N2O2 B7765726 (2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one

(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one

Cat. No.: B7765726
M. Wt: 262.26 g/mol
InChI Key: COHYTHOBJLSHDF-BUHFOSPRSA-N
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Description

(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one is a useful research compound. Its molecular formula is C16H10N2O2 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Processes Study and Spatiotemporal Control : CID is a valuable tool for studying biological processes, especially in providing control over protein function with precision and resolution. It has applications in dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and gene editing. These systems allow for fine-tuning gene expression and multiplexing biological signals, making them useful for various biomedical research applications (Ma et al., 2023).

  • Insights into Cell Biology : CID techniques have resolved numerous problems in cell biology, particularly in the study of lipid second messengers and small GTPases. They provide insights into the signaling paradox and have been instrumental in revealing specific biological mechanisms (DeRose, Miyamoto, & Inoue, 2013).

  • Protein-Protein Interaction Control : A novel chemical inducer of protein dimerization has been developed, which can be activated and deactivated with light. This has applications in controlling protein-protein interactions and studying cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

  • Water Use Efficiency and Productivity in Agriculture : The application of CID, particularly carbon isotope discrimination (CID), has been evaluated as a criterion for improving water use efficiency and productivity in crops like barley (Anyia et al., 2007).

  • Medical and Pharmacological Applications : CID techniques have broad utility in biological research and potential medical applications in gene and cell therapies. New synthetic compounds have been developed for studying intracellular signaling events mediated by protein-protein interactions (Keenan et al., 1998).

  • Single-Molecule Detection in Pharmacological Studies : A label-free single-molecule detector for CID has been developed, demonstrating the mechanical stability of the FKBP/rapamycin/FRB ternary complex. This tool can be used in mechanotransduction studies and cellular mechanotransduction (Wang et al., 2019).

  • Understanding Immunodeficiencies : Research on combined immunodeficiency (CID) and atopy caused by a dominant negative mutation in CARD11 highlights the role of genetic aberrations in immunodeficiencies and atopy (Dadi et al., 2017).

Properties

IUPAC Name

(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17-18H/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHYTHOBJLSHDF-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4N3)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\3/C(=O)C4=CC=CC=C4N3)/N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Reactant of Route 2
(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Reactant of Route 3
(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Reactant of Route 4
(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Reactant of Route 5
(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Reactant of Route 6
(2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.